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Vinyl acetal polymers, glyoxals

oxygen barrier food packaging coating

Vinyl acetal polymers, glyoxals (CAS 120989-65-3) designates a class of polyvinyl acetal resins produced by the acid-catalyzed condensation of polyvinyl alcohol (PVA) with glyoxal, a two-carbon dialdehyde. This reaction forms characteristic 1,3-dioxane (acetal) rings that create covalent crosslinks between PVA chains, converting the water-soluble precursor into a water-insoluble network.

Molecular Formula C24H28FN3OS2
Molecular Weight 0
CAS No. 120989-65-3
Cat. No. B1167688
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVinyl acetal polymers, glyoxals
CAS120989-65-3
SynonymsVinyl acetal polymers, glyoxals
Molecular FormulaC24H28FN3OS2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Vinyl Acetal Polymers, Glyoxals (CAS 120989-65-3): Procurement-Relevant Baseline for Glyoxal-Crosslinked Polyvinyl Acetal Resins


Vinyl acetal polymers, glyoxals (CAS 120989-65-3) designates a class of polyvinyl acetal resins produced by the acid-catalyzed condensation of polyvinyl alcohol (PVA) with glyoxal, a two-carbon dialdehyde [1]. This reaction forms characteristic 1,3-dioxane (acetal) rings that create covalent crosslinks between PVA chains, converting the water-soluble precursor into a water-insoluble network [2]. The resulting materials belong to the broader polyvinyl acetal family alongside polyvinyl butyral (PVB) and polyvinyl formal (PVF), but the use of glyoxal—the smallest dialdehyde—yields distinct crosslink architecture, reduced inter-chain spacing, and unique property profiles compared to resins made with formaldehyde, butyraldehyde, or glutaraldehyde [3].

Why Glyoxal-Crosslinked Vinyl Acetal Polymers Cannot Be Substituted by PVB, PVF, or Glutaraldehyde-Crosslinked Analogs


Within the polyvinyl acetal family, the choice of aldehyde is not a trivial formulation variable—it fundamentally determines crosslink architecture, inter-chain spacing, hydrophilicity, and degradation profile. Glyoxal (C₂) is the smallest dialdehyde crosslinker; its compact molecular size enables denser packing of polymer chains compared to glutaraldehyde (C₅) or polymeric acetals formed with monoaldehydes such as formaldehyde and butyraldehyde [1]. This molecular-level difference propagates into macroscopic performance: glyoxal-crosslinked networks exhibit higher toughness but lower elastic modulus, greater equilibrium water content, distinct biodegradation kinetics, and superior oxygen barrier at low humidity relative to glutaraldehyde-crosslinked equivalents [2][3]. Substituting a glyoxal-based polyvinyl acetal with a glutaraldehyde-crosslinked analog, or with a non-crosslinked PVB/PVF resin, will therefore produce measurably different mechanical, barrier, and stability outcomes that cannot be compensated by simple formulation adjustments.

Quantitative Differentiation Evidence for Glyoxal-Crosslinked Vinyl Acetal Polymers vs. Closest Analogs


Oxygen Barrier Performance: Glyoxal-Crosslinked PVA Coatings vs. Glutaraldehyde-Crosslinked Coatings

In layer-by-layer dip-coated polyvinyl alcohol (PVA)/montmorillonite nanocomposite films, crosslinking with glyoxal (Gly) reduced oxygen permeability to 1.82 cm³·μm/(m²·day·atm) at 0% relative humidity (RH), outperforming glutaraldehyde (GA) crosslinked films which achieved 2.23 cm³·μm/(m²·day·atm)—an 18% improvement. The differentiation widened dramatically at 70% RH: Gly-crosslinked films maintained a permeability of 45.81 cm³·μm/(m²·day·atm) vs. 114.16 for GA-crosslinked films, representing a 60% reduction in oxygen transmission [1]. For blade-coated films at 0% RH, Gly-crosslinked coatings achieved 0.54 vs. GA at 1.71 cm³·μm/(m²·day·atm), a 3.2-fold barrier improvement. Crosslinking with Gly reduced oxygen permeability by 4–5× compared to non-crosslinked dipped coatings [1].

oxygen barrier food packaging coating

Mechanical Toughness vs. Stiffness Trade-Off: Glyoxal-Crosslinked PVA Hydrogels vs. Glutaraldehyde-Crosslinked Hydrogels

In PVA hydrogels prepared for cartilage substitution, glyoxal-crosslinked materials exhibited a modulus of elasticity of 1.1–1.4 MPa, substantially lower than glutaraldehyde-crosslinked hydrogels at 6.2–9.3 MPa. However, the toughness (energy absorption capacity) of glyoxal-crosslinked gels was 0.45–0.67 MJ/m³, approximately 2–3 times higher than glutaraldehyde-crosslinked gels at 0.22–0.27 MJ/m³. The dissipated energy for glyoxal-crosslinked gels was 17–22%, whereas it was negligible for glutaraldehyde-crosslinked samples [1]. This divergent mechanical profile—lower stiffness, higher toughness, greater energy dissipation—is a direct consequence of the shorter glyoxal crosslink bridge length.

hydrogel biomaterial cartilage replacement

Equilibrium Water Content: Glyoxal-Crosslinked PVA Hydrogels Retain Significantly More Water than Glutaraldehyde-Crosslinked Analogs

PVA hydrogels crosslinked with glyoxal at 0.2% and 1% (w/w relative to PVA) exhibited equilibrium water content (EWC) values of 69.1% and 69.7%, respectively. In contrast, glutaraldehyde-crosslinked hydrogels at much higher crosslinker loadings of 5.95% and 11.9% achieved EWC values of only 52.8% and 41.5% [1]. Despite using 6–30× less crosslinker by mass, glyoxal-crosslinked networks retained 17–28 percentage points more water—a reflection of the shorter glyoxal bridge preserving greater chain mobility and free volume for water uptake. All samples remained hydrophilic with water contact angles below 55° [1].

hydrogel water content swelling

Crosslinking Efficiency per Molar Aldehyde Input: Glyoxal vs. Formaldehyde vs. Glutaraldehyde in PVA Systems

A systematic comparison of aldehyde crosslinkers for PVA revealed that glyoxal achieved 90% crosslinking degree at an aldehyde-to-PVA ratio of only 0.2. In contrast, formaldehyde required a ratio of 0.8 to reach 97% crosslinking [1]. This means glyoxal attained comparable crosslinking density using only 25% of the molar aldehyde input required by formaldehyde, demonstrating superior crosslinking efficiency per mole of reactive group. Glutaraldehyde showed the highest absolute crosslinking efficiency but at the cost of a longer, more flexible C₅ bridge that alters mechanical and barrier properties [1].

crosslinking efficiency aldehyde stoichiometry PVA modification

Biodegradation Resistance: Poly(vinyl glyoxal) Degrades More Slowly than Poly(vinyl glutaral) at Matched Crosslink Density

In a comparative biodegradation study of PVA modified with formaldehyde, n-butyraldehyde, glyoxal, and glutaraldehyde under intensive microbial degradation conditions, poly(vinyl glyoxal) exhibited lower biodegradation levels than poly(vinyl glutaral) at the same degree of crosslinking [1]. Among the non-crosslinked acetals, poly(vinyl formal) degraded more readily than poly(vinyl butyral) at equivalent acetalization degree, establishing a rank-order dependence of biodegradation rate on the aldehyde used [1]. FT-IR analysis before and after biodegradation confirmed scission of residual PVA chain segments as the primary degradation mechanism [1].

biodegradation environmental persistence PVA acetal

Wood Adhesive Bonding Strength: Glyoxal-Based Polyvinyl Acetal Resin Modified Cassava Starch Adhesive

A polyvinyl acetal resin synthesized via polycondensation of PVA with glyoxal was evaluated as a modifier for cassava starch-based wood adhesive. When the polyvinyl acetal resin was introduced prior to vinyl acetate grafting onto cassava starch at a mass ratio of m(polyvinyl acetal resin):m(dry starch) = 1.0:1, the modified adhesive achieved a dry bonding strength of 6.67 MPa and a wet bonding strength of 3.35 MPa [1]. This represents class-level performance data for glyoxal-derived polyvinyl acetal in wood adhesive applications, with the modification producing adhesives with smaller particle size and improved leveling properties [1].

wood adhesive bonding strength polyvinyl acetal resin

Optimal Application Scenarios for Vinyl Acetal Polymers, Glyoxals (CAS 120989-65-3)


High-Humidity Oxygen Barrier Coatings for Food and Pharmaceutical Packaging

Glyoxal-crosslinked polyvinyl acetal coatings are specifically indicated when oxygen barrier performance must be maintained under elevated relative humidity. At 70% RH, glyoxal-crosslinked dip coatings reduced oxygen permeability to 45.81 cm³·μm/(m²·day·atm) versus 114.16 for glutaraldehyde-crosslinked equivalents—a 60% improvement [1]. This humidity-tolerant barrier property, combined with the catalyst-free crosslinking process that eliminates corrosive catalyst handling [2], makes glyoxal-based vinyl acetal polymers the preferred choice for multilayer packaging films requiring consistent barrier performance across variable moisture conditions.

High-Toughness, Low-Stiffness Hydrogels for Biomedical Implants and Soft Tissue Engineering

When hydrogel mechanical requirements prioritize energy dissipation and toughness over stiffness—as in cartilage replacement, intervertebral disc substitutes, or load-bearing soft tissue scaffolds—glyoxal-crosslinked PVA hydrogels deliver 2–3× higher toughness (0.45–0.67 MJ/m³) compared to glutaraldehyde-crosslinked gels (0.22–0.27 MJ/m³), with 17–22% dissipated energy versus negligible dissipation for glutaraldehyde systems [3]. Their equilibrium water content of ~69–70%, closely matching natural cartilage hydration, further supports their selection for biomedical applications where mechanical biomimicry is critical [3].

Durable Wood Adhesives with Enhanced Wet Strength Using Glyoxal-Derived Polyvinyl Acetal Modifiers

Glyoxal-based polyvinyl acetal resins serve as effective modifiers for starch-based wood adhesives, achieving dry bonding strength of 6.67 MPa with 3.35 MPa wet strength retention at a 1:1 resin-to-starch ratio [4]. The improved particle size distribution and leveling behavior conferred by the polyvinyl acetal modification enhance coating uniformity. Combined with glyoxal's inherently lower formaldehyde emission profile compared to amino crosslinkers , this application scenario is particularly relevant for interior wood products requiring both mechanical performance and reduced volatile aldehyde release.

Controlled Biodegradation Materials Requiring Slower Environmental Degradation than Glutaraldehyde-Crosslinked Analogs

For applications where material persistence is advantageous—such as durable outdoor coatings, geotextiles, or long-service-life biodegradable composites—glyoxal-crosslinked polyvinyl acetals offer measurably lower biodegradation rates than glutaraldehyde-crosslinked counterparts at equivalent crosslink density [5]. This slower biodegradation profile, attributed to the shorter glyoxal bridge restricting enzymatic access to acetal linkages, allows formulators to select glyoxal-based vinyl acetal polymers when extended functional lifetime in biologically active environments is a procurement requirement.

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